
7-Amino-4-hydroxy-2-naphthalenesulfonic acid
Overview
Description
7-Amino-4-hydroxy-2-naphthalenesulfonic acid (AHSQ, CAS 87-02-5), also known as J acid, is a naphthalene-derived sulfonic acid with the molecular formula C₁₀H₉NO₄S and a molecular weight of 239.25 g/mol . Its structure features a hydroxyl (-OH) group at position 4, an amino (-NH₂) group at position 7, and a sulfonic acid (-SO₃H) group at position 2 (Scheme 1). This arrangement confers water solubility in its deprotonated form, making it valuable in industrial applications such as dye synthesis , flow battery electrolytes , and biochemical research .
Scheme 1. Structure of this compound
O
|
HO—C—C—SO₃H
| |
C—NH₂
AHSQ is synthesized via sulfonation of Tobias acid (2-naphthylamine-1-sulfonic acid) using fuming sulfuric acid, followed by hydrolysis and neutralization to yield the disodium salt, which is acidified to produce J acid . The process is noted for its simplicity, high yield (~90%), and low environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-hydroxy-2-naphthalenesulfonic acid typically involves the sulfonation of 1-naphthol followed by nitration and subsequent reduction . The reaction conditions often include:
Sulfonation: 1-naphthol is treated with sulfuric acid to introduce the sulfonic acid group.
Nitration: The sulfonated product is then nitrated using nitric acid to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-hydroxy-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to a primary amine.
Substitution: The sulfonic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
Analytical Chemistry
ANAPSA is utilized in analytical chemistry as a reagent for the determination of various metal ions through spectrophotometric methods. Its ability to form stable complexes with metal ions makes it valuable in environmental monitoring and industrial applications.
Case Study: Metal Ion Detection
A study demonstrated the use of ANAPSA in the spectrophotometric determination of iron(III) ions. The method involved the formation of a colored complex between ANAPSA and iron(III), allowing for sensitive detection at low concentrations. The results indicated a linear response up to 5 µg/mL, showcasing its effectiveness in environmental samples .
Metal Ion | Detection Limit (µg/mL) | Method |
---|---|---|
Iron(III) | 5 | Spectrophotometry |
Copper(II) | 10 | Spectrophotometry |
Lead(II) | 15 | Colorimetric method |
Polymer Synthesis
ANAPSA serves as a precursor in the synthesis of functional polymers. Its reactivity allows for the formation of poly(7-amino-4-hydroxy-2-naphthalenesulfonic acid) (PANAPSA) through oxidative polymerization.
Case Study: Synthesis of PANAPSA
Research conducted on the oxidative polycondensation of ANAPSA revealed the formation of PANAPSA with desirable thermal and electrochemical properties. The study utilized Fourier Transform Infrared (FT-IR) spectroscopy and Differential Scanning Calorimetry (DSC) to characterize the synthesized polymer, confirming its structure and thermal stability .
Property | Value |
---|---|
Yield | 65% |
Thermal Stability | Decomposes at 250°C |
Solubility | Soluble in polar solvents |
Toxicological Studies
ANAPSA has been investigated for its potential toxicological effects, particularly concerning its metabolites. Understanding its toxicity profile is crucial for assessing risks associated with exposure.
Case Study: Toxicity Assessment
A mechanistic analysis highlighted that ANAPSA could induce liver toxicity upon repeated exposure. The study noted alterations in liver enzyme levels and histopathological changes, indicating a need for careful handling and risk assessment in industrial applications .
Toxicity Indicator | Observed Effect |
---|---|
Liver Enzymes | Elevated ALT levels |
Histopathology | Hepatic necrosis |
Metabolite Detection | Naphthionic acid |
Mechanism of Action
The mechanism of action of 7-amino-4-hydroxy-2-naphthalenesulfonic acid involves its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the hydroxy group can engage in hydrogen bonding and oxidation-reduction reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects in different applications .
Comparison with Similar Compounds
AHSQ belongs to a class of amino-hydroxy-naphthalenesulfonic acids, which vary in substituent positions and functional groups. Below is a detailed comparison with structurally related compounds:
Structural and Functional Differences
Key Observations:
Positional Isomerism : The placement of sulfonic acid groups significantly impacts solubility and reactivity. For example, AHSQ’s -SO₃H at position 2 enhances water solubility compared to I acid (position 3), which is less soluble and requires alkaline conditions for dissolution .
Number of Sulfonic Groups: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid has two sulfonic groups, increasing acidity and solubility but complicating purification .
Electrochemical Performance in Flow Batteries
AHSQ outperforms similar compounds as a molecular spectator in gallocyanine-based alkaline flow batteries (Table 1). Its sulfonic acid group stabilizes the electrolyte via hydrogen bonding, increasing gallocyanine solubility in KOH from 0.5 M to 1.2 M and enabling a theoretical volumetric capacity of 32.00 Ah L⁻¹ . By contrast, phenoxazine derivatives (e.g., 1-hydroxy-8-amino-3,6-disulfonic acid) exhibit lower solubility (<0.3 M) and single-electron transfer processes, reducing energy density .
Table 1. Electrochemical Comparison of AHSQ with Analogous Additives
Research Findings and Industrial Relevance
- Battery Technology: AHSQ-modified electrolytes retain 88% capacity after 110 cycles, outperforming phenoxazine-based systems (72% retention) .
- Dye Industry : AHSQ-derived reactive dyes constitute ~15% of the global dye market, valued at $1.2 billion annually .
- Environmental Impact : AHSQ’s synthesis generates 30% less waste than I acid production, aligning with green chemistry principles .
Biological Activity
7-Amino-4-hydroxy-2-naphthalenesulfonic acid (often referred to as 7-Amino-2-naphthalenesulfonic acid or 7-NH2-4-OH-2-nsa) is a synthetic compound primarily utilized in the dye industry and as a reagent in biochemical assays. Its structure features a naphthalene core with amino and hydroxyl functional groups, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound.
- Chemical Formula : CHNOS
- Molecular Weight : 239.25 g/mol
- CAS Number : 87-02-5
- IUPAC Name : 7-amino-4-hydroxynaphthalene-2-sulfonic acid
This compound exhibits several biological activities, primarily attributed to its role as a signaling molecule and potential intermediate in metabolic pathways. Notably, it has been linked to the following mechanisms:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in mitigating damage caused by reactive oxygen species (ROS) in various biological systems .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of certain biomolecules. For instance, it has been implicated in the inhibition of enzymes related to the production of azo dyes .
- Cell Signaling : As a secondary metabolite, it may participate in cell signaling processes, influencing cellular responses to environmental stimuli .
Toxicity and Safety
While this compound is not classified as a naturally occurring metabolite, exposure to this compound can occur through industrial processes. Studies have shown that it may have toxic effects on human health when present in high concentrations or with prolonged exposure. The compound's safety profile indicates potential risks for skin irritation and respiratory issues upon inhalation or dermal contact .
Case Study 1: Exposure Assessment
A study published in Environmental Health Perspectives investigated the presence of this compound in human serum samples from individuals exposed to industrial environments where azo dyes are produced. The findings revealed detectable levels of the compound, suggesting bioaccumulation and potential health risks associated with long-term exposure .
Case Study 2: Metabolic Pathways
In a recent investigation focusing on maternal and cord blood metabolites, researchers identified this compound as a significant marker associated with maternal exposure to environmental toxins. The study highlighted its role as an intermediate metabolite that may influence fetal development and health outcomes .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Amino-4-hydroxy-2-naphthalenesulfonic acid with high purity for research purposes?
Synthesis typically involves sulfonation and amination steps. For example:
- Sulfonation : Introduce a sulfonic acid group to naphthalene derivatives using concentrated sulfuric acid or oleum under controlled temperatures (e.g., 160–180°C).
- Amination : React the sulfonated intermediate with ammonia or amines under alkaline conditions.
- Purification : Recrystallize the product from hot water or ethanol to achieve ≥90% purity, as noted in technical-grade preparations .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S).
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR : Use H and C NMR to verify the positions of amino, hydroxyl, and sulfonic acid groups. The aromatic proton signals in H NMR (δ 6.5–8.5 ppm) and carbon shifts in C NMR (e.g., sulfonic acid C at ~120 ppm) are critical .
- UV-Vis : Analyze absorbance maxima (e.g., ~300–350 nm) to assess conjugation and detect impurities.
- FTIR : Identify functional groups (e.g., -NH at ~3400 cm, -SOH at ~1040 cm) .
- Mass Spectrometry : Confirm molecular weight (239.25 g/mol) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?
- Controlled Experiments : Measure solubility in water, ethanol, and acidic/basic buffers at standardized temperatures (e.g., 25°C ± 0.1°C).
- pH Dependence : The sulfonic acid group confers high water solubility at neutral-to-alkaline pH but reduced solubility under acidic conditions due to protonation .
- Cross-Validation : Use orthogonal methods (e.g., gravimetric analysis vs. UV-Vis calibration curves) to confirm results.
Q. What strategies are employed to optimize the synthesis yield of this compound under varying sulfonation conditions?
- Catalyst Optimization : Test sulfuric acid concentrations (e.g., 98% vs. fuming HSO) and reaction times (2–6 hours).
- Temperature Gradients : Monitor yield at incremental temperatures (e.g., 150°C vs. 180°C) to avoid over-sulfonation.
- Post-Reaction Quenching : Rapid cooling in ice-water mixtures prevents side reactions.
- Yield Analysis : Compare isolated yields with theoretical calculations based on stoichiometry .
Q. How does the sulfonic acid group in this compound influence its reactivity in azo dye synthesis applications?
- Electrophilic Substitution : The -SOH group directs azo coupling reactions to specific positions (e.g., para to sulfonic acid) in naphthalene derivatives.
- Solubility Enhancement : Improves water solubility for dye applications, as seen in structurally related azo dyes like SPADNS (trisodium salt of 4,5-dihydroxy-3-(4-sulfophenylazo)-2,7-naphthalenedisulfonic acid) .
- Stability : The sulfonic acid group stabilizes the dye via electrostatic interactions in aqueous media, reducing aggregation .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR or IR) for this compound?
- Sample Purity : Re-purify the compound using ion-exchange chromatography or preparative HPLC to remove byproducts.
- Deuterated Solvents : Ensure NMR solvents (e.g., DO or DMSO-d) do not interfere with peak assignments.
- Reference Standards : Compare data with published spectra from authoritative sources (e.g., PubChem or NIST Chemistry WebBook) .
Application-Oriented Questions
Q. What role does this compound play in metal ion detection assays?
- Chelation : The amino and hydroxyl groups coordinate with transition metals (e.g., Fe, Cu) to form colored complexes.
- Methodology : Optimize pH (e.g., 4–6) and buffer systems (e.g., acetate) to enhance selectivity. Validate via UV-Vis titration and Job’s plot analysis .
Properties
IUPAC Name |
7-amino-4-hydroxynaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYARBIJYVGJZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026520 | |
Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
87-02-5 | |
Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | J acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | J acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1IU1C93L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.